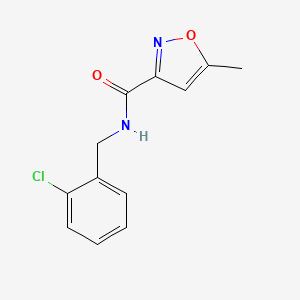
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that has been widely used in scientific research. It belongs to the class of imidazole derivatives and has a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves inhibition of fungal cell wall synthesis by interfering with the activity of the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. By inhibiting the activity of lanosterol 14α-demethylase, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and ultimately causing fungal cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have low toxicity to mammalian cells, making it a useful tool for studying fungal growth and development. In addition, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its broad spectrum of activity against various fungi, low toxicity to mammalian cells, and ease of synthesis. However, there are also some limitations to its use, including the need for high concentrations to achieve antifungal activity, the potential for drug resistance to develop, and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the use of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide in scientific research. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential therapeutic applications, including its anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research into the mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide and the development of new antifungal agents based on its structure and activity.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the mechanisms of fungal growth and development. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has also been used to investigate the role of fungal cell wall synthesis in fungal growth and development.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZTQGGWKLLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)

![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)

![N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4856907.png)
![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B4856914.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4856924.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4856929.png)